(R)-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate
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Overview
Description
®-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which can include nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of readily accessible starting materials and catalysts that facilitate the formation of the imidazole ring and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse imidazole derivatives .
Scientific Research Applications
®-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Imidazole derivatives are known for their pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity, receptor signaling, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Metronidazole: An antimicrobial agent with a nitroimidazole structure, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to reduce stomach acid.
Uniqueness
®-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)5(2-8)6-3-9-4-10-6/h3-5H,2,8H2,1H3,(H,9,10) |
InChI Key |
ROBRYVWEQDOFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1=CN=CN1 |
Origin of Product |
United States |
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